3-phenylfuran-2-carboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFXNTONSBUTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429268 | |
| Record name | 3-phenyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169772-63-8 | |
| Record name | 3-phenyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Phenylfuran 2 Carboxylic Acid and Its Analogs
Building the Phenylfuran Core: Classical and Modern Techniques
The creation of the 3-phenylfuran (B80758) skeleton is a critical step, with several reliable methods available to organic chemists. These techniques range from established arylation reactions to modern cross-coupling strategies, each offering distinct advantages in terms of substrate scope and reaction conditions.
Meerwein Arylation: A Classic Approach to Furan (B31954) Systems
The Meerwein arylation reaction represents a long-standing method for the introduction of an aryl group onto a furan ring. This reaction typically involves the diazotization of an aniline (B41778) derivative, such as a substituted aniline, followed by a copper-catalyzed reaction with the furan substrate. sci-hub.se This process allows for the formation of a carbon-carbon bond between the furan ring and the phenyl group, leading to the desired phenylfuran structure. sci-hub.se
Suzuki-Miyaura Cross-Coupling: A Modern Powerhouse for Phenylfuran Frameworks
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of biaryl compounds, including phenylfurans. libretexts.orgrsc.org This palladium-catalyzed reaction involves the coupling of an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate. libretexts.org
In the context of 3-phenylfuran-2-carboxylic acid synthesis, this can involve the coupling of a furan-based boronic acid with a phenyl halide or, conversely, a phenylboronic acid with a halogenated furan precursor. nih.govmdpi.comnih.gov For instance, 5-bromofuran-2-carbaldehyde can be coupled with a variety of arylboronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate to yield the corresponding 5-arylfuran-2-carbaldehydes. nih.gov Similarly, the coupling of phenylboronic acid with methyl 5-bromofuran-2-carboxylate can produce the phenylfuran ester, which serves as a direct precursor to the carboxylic acid. nih.gov
The general catalytic cycle of the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition of the organic halide to the palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org The choice of ligands, base, and solvent can be optimized to achieve high yields and accommodate a wide range of functional groups. nih.govresearchgate.net
Installing and Modifying the Carboxylic Acid Functionality
Once the 3-phenylfuran core is established, the next critical phase is the introduction or modification of the carboxylic acid group at the 2-position of the furan ring. Common strategies involve the hydrolysis of ester precursors or the oxidation of aldehyde intermediates.
Hydrolysis of Ester Precursors: A Straightforward Conversion
A widely used and direct method for obtaining this compound is the hydrolysis of its corresponding ester. mdpi.com This reaction is typically carried out under basic conditions, for example, by treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). sci-hub.senih.gov The ester, such as ethyl or methyl 3-phenylfuran-2-carboxylate, is cleaved to yield the carboxylate salt, which upon acidification, typically with a mineral acid like hydrochloric acid (HCl), affords the desired carboxylic acid. sci-hub.senih.govmdpi.com This method is generally high-yielding and benefits from the relative ease of purification of the final carboxylic acid product. sci-hub.senih.gov
| Precursor | Reagents | Product | Reference |
| Ethyl 2-phenyloxazole-4-carboxylate | 1. NaOH (aq) 2. HCl (aq) | 2-Phenyloxazole-4-carboxylic acid | sci-hub.se |
| Methyl 5-phenylfuran-2-carboxylate | 1. KOH 2. HCl | 5-Phenylfuran-2-carboxylic acid | nih.gov |
| Ethyl ester derivatives | NaOH, EtOH/H₂O | Carboxylic acid derivatives | mdpi.com |
Oxidation of Aldehyde Intermediates: A Versatile Route
Another important route to this compound involves the oxidation of a 3-phenylfuran-2-carbaldehyde (B8620116) intermediate. Various oxidizing agents can be employed for this transformation. For instance, silver nitrate (B79036) (AgNO₃) can be used to effectively oxidize the aldehyde to the corresponding carboxylic acid. nih.gov Other common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). Over-oxidation can be a potential side reaction if the reaction conditions are too harsh. Biocatalytic methods using recombinant Escherichia coli cells have also been reported for the selective oxidation of furan aldehydes to their corresponding carboxylic acids, offering a greener alternative. researchgate.net
| Precursor | Reagents/Method | Product | Reference |
| 5-Arylfuran-2-carbaldehydes | AgNO₃ | 5-Arylfuran-2-carboxylic acids | nih.gov |
| 4-Phenylfuran-2-carbaldehyde | KMnO₄ or CrO₃ | 4-Phenylfuran-2-carboxylic acid | |
| Furfural (B47365) | Recombinant E. coli | 2-Furoic acid | researchgate.net |
Synthesis of Key Precursors and Intermediates
The successful synthesis of this compound relies on the availability of key precursors and intermediates. These starting materials are themselves synthesized through various organic transformations.
For example, furan-2-carboxylic acid and its derivatives can be prepared from bio-based platform chemicals like furfural. mdpi.commdpi.com Furfural can be oxidized to 2-furoic acid, which can then be further functionalized. mdpi.com The synthesis of precursors for the Suzuki-Miyaura coupling, such as halogenated furans or furan-based boronic acids, is also a critical aspect. For instance, 5-bromofuran-2-carbaldehyde is a common starting material for introducing the phenyl group at the 5-position. nih.gov
Routes to Substituted Furan-2-carbaldehydes
Substituted furan-2-carbaldehydes are pivotal building blocks in the synthesis of various furan derivatives. A primary method for their preparation is the Suzuki cross-coupling reaction. This approach typically involves the reaction of a halogenated furan-2-carbaldehyde, such as 5-bromofuran-2-carbaldehyde, with an appropriate arylboronic acid. nih.gov The reaction is catalyzed by a palladium complex, like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base such as sodium carbonate. nih.gov This method is highly effective for introducing aryl groups at the 5-position of the furan ring. nih.govnih.gov
Another significant route to furan-2-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic ring, such as furan, using a phosphoryl chloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). mdpi.com For instance, furan can be converted to furan-2-carbaldehyde using this method. mdpi.com Variations of this reaction allow for the formylation of already substituted furans, although the regioselectivity depends on the nature and position of the existing substituents. d-nb.info
Furthermore, condensation reactions provide another avenue to functionalized furan-2-carbaldehydes. For example, furfural and its derivatives can be condensed with active methylene (B1212753) compounds to yield a variety of substituted furfurylidenes, which can be further transformed. researchgate.netresearchgate.net The synthesis of 5-aryl-2-furan-2-carbaldehyde derivatives has been achieved in moderate to good yields through such multi-step sequences. nih.gov
The choice of synthetic route is often dictated by the desired substitution pattern on the furan ring and the availability of starting materials. The following table summarizes representative conditions for the synthesis of substituted furan-2-carbaldehydes.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 5-Bromofuran-2-carbaldehyde | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-furan-2-carbaldehyde | Good | nih.gov |
| Furan | DMF, (COCl)₂ | Furan-2-carbaldehyde | 99% | mdpi.com |
| 2-Bromoaniline | NaNO₂, H₂O, HCl; then furan-2-carboxaldehyde, CuCl₂·2H₂O | 5-(2-Bromophenyl)furan-2-carboxaldehyde | - | researchgate.net |
| 5-Aryl-2-furan-2-carbaldehyde derivatives | Acetophenone, Microwave irradiation | 1-Phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones | 85-92% | nih.gov |
This table presents a selection of synthetic methods and should not be considered exhaustive.
Preparation of Phenylboronic Acids and Esters
Phenylboronic acids and their esters are indispensable reagents in modern organic synthesis, primarily serving as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org Their stability, low toxicity, and commercial availability have contributed to their widespread use. organic-chemistry.org
The preparation of boronic esters can be achieved through several reliable methods. One of the most common is the Miyaura borylation, which involves the palladium-catalyzed reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). acs.orgacs.orgrsc.org This reaction exhibits high functional group tolerance. rsc.org The mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation with the diboron reagent, and reductive elimination. rsc.org
Alternatively, boronic esters can be synthesized from aryl amines via a Sandmeyer-type reaction. rsc.org Another approach involves the deprotonation of a terminal alkyne with a strong base like n-butyllithium, followed by quenching with a borate (B1201080) ester to form an alkynylboronic ester. rsc.org
While many boronic acids are commercially available, specific derivatives may require custom synthesis. The Suzuki-Miyaura reaction itself is a testament to their utility, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, which is a key step in the synthesis of this compound. mdpi.com The reaction is typically catalyzed by a palladium complex and requires a base to activate the boronic acid for transmetalation. organic-chemistry.org
| Method | Starting Material | Reagents | Product | Reference |
| Miyaura Borylation | Aryl Halide/Triflate | Bis(pinacolato)diboron, Pd Catalyst, Base | Arylboronic Ester | rsc.org |
| From Vinyl Triflates | Lactam-derived Vinyl Triflates | Bis(pinacolato)diboron, (Ph₃P)₂PdCl₂, K₂CO₃ | Vinyl Boronate | acs.orgacs.org |
| From Terminal Alkynes | Terminal Alkyne | n-Butyllithium, Borate Ester, HCl | Alkynylboronic Ester | rsc.org |
This table illustrates common strategies for the synthesis of boronic acids and esters.
Advanced Synthetic Strategies and Chemo-selectivity Considerations
Beyond the fundamental construction of the furan ring and the introduction of its substituents, the synthesis of complex derivatives of this compound demands advanced strategies that can precisely control the regiochemistry and stereochemistry of the molecule.
Regioselective Functionalization of the Furan Ring
The furan ring exhibits distinct reactivity at its different positions. The C-H bonds alpha to the oxygen atom (positions 2 and 5) are generally more reactive towards electrophiles than the beta positions (3 and 4). d-nb.info This inherent reactivity profile means that electrophilic substitution on an unsubstituted furan preferentially occurs at the 2-position. d-nb.info In 2-substituted furans like furan-2-carbaldehyde, electrophilic attack is directed to the 5-position. d-nb.info
However, achieving functionalization at the less reactive C3 or C4 positions requires more sophisticated approaches. Transition metal-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization. d-nb.info By using directing groups, it is possible to steer a metal catalyst to a specific C-H bond, overriding the inherent reactivity of the furan ring. For example, C3-H functionalization of a 2-formyl-furan unit can be achieved using this strategy. d-nb.info
Another elegant method for achieving regioselectivity is through metalloradical cyclization. Cobalt(II)-based catalysis, for example, can facilitate the intermolecular radical cyclization of alkynes with α-diazocarbonyls to produce polyfunctionalized furans with high regioselectivity. nih.gov This method allows for the formation of 2,3,5-trisubstituted furans as single regioisomers. nih.gov Similarly, palladium-catalyzed direct alkylation of the C-H bond at the α-position of furans provides a convenient route to α-alkylfurans. rsc.org
The conversion of furans into other heterocyclic systems can also be controlled regioselectively. For instance, the photooxidative conversion of functionalized furans to γ-hydroxybutenolides can be directed to yield either the α- or β-substituted product depending on the reaction conditions and the nature of the substituents on the furan core. acs.org
Stereochemical Control in Complex Derivatives
When this compound is incorporated into larger, more complex molecules, controlling the three-dimensional arrangement of atoms becomes critically important, as stereochemistry often dictates biological activity. ontosight.ai
Asymmetric synthesis methods are employed to achieve stereochemical control. These can include the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. ontosight.ai For example, asymmetric Friedel-Crafts alkylation of 2-furfuryl ketones with β-trifluoromethyl enones, catalyzed by a bifunctional primary amine-thiourea, can produce furan derivatives with a stereogenic trifluoromethyl group in high yield and excellent enantioselectivity. acs.org
In reactions involving the furan ring itself, such as the Diels-Alder reaction where furan acts as a diene, the stereochemical outcome can often be predicted. numberanalytics.com The approach of the dienophile to the furan ring determines the stereochemistry of the resulting adduct. numberanalytics.com
For the synthesis of complex, fused heterocyclic systems containing a furan moiety, stereoselective methodologies are essential. The construction of cis-fused perhydrofuro[2,3-b]furans, for instance, has been developed from sugar-derived precursors, involving a Claisen rearrangement followed by a one-pot ozonolysis and acid-mediated acetalization. researchgate.net Such strategies provide precise control over the relative stereochemistry of multiple chiral centers within the molecule. researchgate.net The ability to control both the connectivity and the spatial orientation of atoms is paramount in the synthesis of advanced and biologically active furan derivatives.
Spectroscopic and Chromatographic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR and ¹³C NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques. In the ¹H NMR spectrum of a related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, the carboxylic acid proton appears as a broad singlet far downfield, around 13.35 ppm, which is characteristic for such acidic protons mdpi.com. The protons on the furan (B31954) and phenyl rings would exhibit signals in the aromatic region of the spectrum.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For carboxylic acids, the carbonyl carbon of the carboxyl group is typically observed in the range of 160-180 ppm libretexts.org. For a similar compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, the carboxylic carbon appears at 159.52 ppm mdpi.com. The other carbon atoms of the furan and phenyl rings would produce signals in the aromatic region, typically between 110 and 160 ppm.
A representative, though not identical, furan-2-carboxamide derivative showed the following ¹³C NMR signals (in DMSO-d6): 165.8, 157.4, 146.3, 145.8, 132.4, 131.9, 128.5, 127.5, 114.6, and 111.9 ppm nih.gov.
| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Aromatic Protons (furan and phenyl rings) | Carbonyl Carbon (COOH) |
| Carboxylic Acid Proton (-COOH) | Aromatic Carbons (furan and phenyl rings) |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to establish the connectivity of the protons within the phenyl and furan rings.
HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, it can show the correlation between the protons on the phenyl ring and the carbon atoms of the furan ring, confirming their connectivity. The HMBC experiment is especially valuable for probing carbons that are not directly bonded to protons, such as the carboxyl and carbonyl groups princeton.edu.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For carboxylic acids, the molecular ion peak (the peak corresponding to the intact molecule) can sometimes be weak youtube.commiamioh.edu.
The fragmentation of carboxylic acids in the mass spectrometer often involves characteristic losses. Common fragmentation patterns for carboxylic acids include the loss of an -OH group (M-17) and the loss of a -COOH group (M-45) libretexts.orglibretexts.org. The fragmentation pattern provides a molecular fingerprint that can be used to identify the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. For a related compound, N′‐benzoylfuran‐2‐carbohydrazide, the [M+H]⁺ ion was observed at m/z 231.07697 nih.gov.
| Fragmentation Pattern | Description |
| Molecular Ion Peak (M⁺) | Represents the intact molecule. |
| M-17 | Loss of a hydroxyl (-OH) radical. |
| M-45 | Loss of a carboxyl (-COOH) group. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Carboxylic acids exhibit several characteristic absorption bands in their IR spectra.
The most prominent feature is a very broad O-H stretching band that typically appears in the region of 3300-2500 cm⁻¹ orgchemboulder.com. This broadness is a result of strong intermolecular hydrogen bonding between the carboxylic acid molecules, which often exist as dimers orgchemboulder.com.
Another key absorption is the strong C=O (carbonyl) stretching band, which for saturated carboxylic acids is found between 1730 and 1700 cm⁻¹ spectroscopyonline.com. For aromatic carboxylic acids, this band is shifted to a slightly lower frequency, appearing in the range of 1710 to 1680 cm⁻¹ spectroscopyonline.com. The C-O stretching vibration is typically observed between 1320 and 1210 cm⁻¹ orgchemboulder.comspectroscopyonline.com. A broad O-H bending peak can also be observed around 900 cm⁻¹ spectroscopyonline.com.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch | 3300-2500 | Very Broad |
| C=O Stretch | 1710-1680 (Aromatic) | Strong |
| C-O Stretch | 1320-1210 | Medium to Strong |
| O-H Bend | 960-900 | Broad |
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to separate non-volatile mixtures. It is performed on a sheet of glass, plastic, or aluminum foil, which is coated with a thin layer of adsorbent material, usually silica (B1680970) gel or alumina (B75360) (the stationary phase) researchgate.net.
Column Chromatography (Silica Gel)
Column chromatography utilizing silica gel as the stationary phase is a fundamental purification technique in organic synthesis for isolating compounds of interest from reaction mixtures. The separation mechanism is based on the differential adsorption of various components of the mixture onto the polar silica gel surface. A solvent system, or eluent, is passed through the column to facilitate the movement of the compounds. Less polar compounds typically travel through the column more quickly, while more polar compounds are retained longer due to stronger interactions with the stationary phase.
For carboxylic acids, such as 3-phenylfuran-2-carboxylic acid, purification by silica gel chromatography can present challenges like band tailing. This occurs because the acidic protons of the silica surface can interact strongly with the polar carboxylic acid group. To mitigate these effects and achieve better separation, the mobile phase is often modified. The addition of a small amount of a weak acid, such as acetic acid, to the eluent can suppress the deprotonation of the target carboxylic acid, leading to sharper peaks and more efficient purification.
A common practice for purifying furan-containing organic compounds involves using a gradient elution system with solvents like hexanes and ethyl acetate (B1210297). orgsyn.org The process generally involves packing a glass column with a slurry of silica gel in a non-polar solvent. The crude product can be loaded directly onto the column or, for better resolution, pre-adsorbed onto an inert support like celite (diatomaceous earth), a technique known as dry loading. orgsyn.orgorgsyn.org The polarity of the eluent is then gradually increased to first elute non-polar impurities, followed by the compound of interest.
The progress of the separation is monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). orgsyn.org Fractions containing the pure desired product are then combined, and the solvent is removed, typically by rotary evaporation, to yield the purified compound. orgsyn.org
Table 1: Example Parameters for Column Chromatography Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (e.g., Geduran Si 60, 0.040-0.063 mm) orgsyn.org |
| Sample Loading | Dry loaded onto celite orgsyn.orgorgsyn.org |
| Mobile Phase (Eluent) | Gradient of hexanes and ethyl acetate orgsyn.org |
| Example Gradient Profile | 1. 100% Hexane2. 4:1 Hexanes:Ethyl Acetate3. 3:2 Hexanes:Ethyl Acetate orgsyn.org |
| Monitoring Technique | Thin-Layer Chromatography (TLC) with UV visualization orgsyn.org |
High-Performance Liquid Chromatography (HPLC) for Purity Evaluation
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is particularly valuable for determining the purity of synthesized compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a polar aqueous-organic mixture. For the analysis of carboxylic acids, the mobile phase typically consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netnih.gov The pH of the mobile phase is a critical parameter; it is often acidified slightly with formic acid, acetic acid, or a phosphate (B84403) buffer to ensure the carboxylic acid remains in its protonated, less polar form. researchgate.netptfarm.pl This leads to better retention, improved peak shape, and reproducible results.
A sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase carries the sample through the column, components separate based on their relative affinities for the stationary and mobile phases. A detector, most commonly a UV-Vis detector for aromatic compounds like this compound, measures the absorbance of the eluate at a specific wavelength. ptfarm.pl The output is a chromatogram, where each peak corresponds to a different component. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Table 2: Representative RP-HPLC Parameters for Purity Analysis
| Parameter | Description |
| Column | Octadecylsilane (C18) researchgate.netptfarm.pl |
| Mobile Phase A | Water with 0.1% Formic Acid researchgate.net |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid researchgate.net |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | ~1.0 mL/min researchgate.net |
| Column Temperature | Ambient or controlled (e.g., 35-40 °C) researchgate.netresearchgate.net |
| Detection | UV Absorbance (e.g., at 239 or 254 nm) ptfarm.pl |
| Injection Volume | 2-10 µL |
Derivatization and Structural Modification of 3 Phenylfuran 2 Carboxylic Acid for Targeted Research
Esterification and Amidation for Prodrug Design or Biological Probes
The carboxylic acid group of 3-phenylfuran-2-carboxylic acid is a prime target for chemical modification. Esterification and amidation are two fundamental derivatization strategies used to create prodrugs or biological probes. nih.gov
Esterification for Prodrug Design: Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through metabolic processes. Esterase-activated prodrugs are a common strategy to mask polar groups like carboxylic acids, which can improve properties such as lipophilicity and membrane permeability. nih.gov The ester promoiety is cleaved by ubiquitous esterase enzymes in the body to release the active carboxylic acid. nih.gov This approach can enhance oral bioavailability, prolong the duration of action, and improve drug delivery. chapman.edu For instance, esterification of a parent drug with amino acids can increase water solubility and target specific transporters. researchgate.net While specific examples for this compound are not prevalent in cited literature, the esterification of the isomeric 5-phenylfuran-2-carboxylic acid with various alcohols has been used to create intermediates for further synthesis or to develop prodrugs designed for targeted delivery and release. acs.org
Amidation for Biological Probes and SAR Studies: Amide synthesis, by coupling the carboxylic acid with an amine, is a versatile method for expanding a compound library. nih.gov This modification can significantly alter a molecule's hydrogen bonding capacity, polarity, and metabolic stability. In the context of biological probes, an amine-containing fluorescent tag or biotin (B1667282) label could be attached via an amide bond, allowing for visualization and tracking of the molecule within a biological system. Furthermore, creating a series of amide derivatives is a common tactic in structure-activity relationship (SAR) studies. For example, in research on related furan-2-carboxamides, various amines were coupled to the furoic acid core to probe the impact on antibiofilm activity. nih.gov Similarly, studies on 5-phenylfuran-2-carboxylic acid derivatives involved coupling with amino acids like 3-amino-N-Boc-d-alanine to generate amides evaluated for their biological activity. nih.gov This same principle is directly applicable to the 3-phenyl isomer to explore its therapeutic potential.
Substitution on the Phenyl Ring for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound. By systematically introducing various substituents onto the phenyl ring of the this compound scaffold, researchers can determine which chemical properties are essential for its biological activity. Modifications can tune electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and lipophilicity, all of which can influence how the molecule interacts with its biological target. sci-hub.semdpi.com
While SAR studies on the 3-phenyl isomer are limited in the available literature, extensive research on the isomeric 5-phenylfuran-2-carboxylic acid scaffold provides a clear blueprint for this type of investigation. These studies have successfully identified potent inhibitors for targets like phosphodiesterase type 4 (PDE4) and Mycobacterium tuberculosis salicylate (B1505791) synthase (MbtI). sci-hub.semdpi.comnih.govnih.gov
For example, in the development of PDE4 inhibitors, various substituents were placed on the phenyl ring of the 5-phenylfuran-2-carboxylic acid core, and their inhibitory concentrations (IC₅₀) were measured. sci-hub.se Key findings from these SAR studies on the 5-phenyl isomer illustrate the power of this approach:
Effect of Halogens: Chloro substitution on the phenyl ring was generally favorable for activity, with the position of the substituent being critical. A para-chloro substituent often resulted in better activity compared to ortho or meta positions. sci-hub.se
Effect of Alkoxy Groups: The introduction of electron-donating methoxy (B1213986) groups, particularly at the para-position, proved to be highly beneficial, leading to some of the most potent compounds in the series. sci-hub.se
Effect of Multiple Substitutions: In the context of MbtI inhibitors, di-substituted phenyl rings, such as those with two trifluoromethyl (CF₃) groups, synergistically enhanced inhibitory activity compared to single substitutions. nih.gov
The data below, derived from studies on 5-phenylfuran-2-carboxylic acid derivatives, demonstrates how phenyl ring substitutions impact biological activity.
| Parent Scaffold | Phenyl Substitution | Target | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 5-Phenylfuran-2-carboxylic acid derivative | 4-Cl (para-chloro) | PDE4B | 15.7 µM | sci-hub.se |
| 5-Phenylfuran-2-carboxylic acid derivative | 2-Cl (ortho-chloro) | PDE4B | 101.6 µM | sci-hub.se |
| 5-Phenylfuran-2-carboxylic acid derivative | 3-Cl (meta-chloro) | PDE4B | 62.8 µM | sci-hub.se |
| 5-Phenylfuran-2-carboxylic acid derivative | 4-OCH₃ (para-methoxy) | PDE4B | 9.6 µM | sci-hub.se |
| 5-Phenylfuran-2-carboxylic acid | 3-CN, 5-CF₃ | MbtI | ~15 µM | mdpi.com |
| 5-Phenylfuran-2-carboxylic acid | 2,4-(CF₃)₂ | MbtI | 13.1 µM | nih.gov |
Modifications to the Furan (B31954) Ring
Altering the central furan ring of this compound represents a more profound structural modification that can lead to novel compound classes with entirely different biological profiles. These modifications can involve chemical transformation of the furan ring into other heterocyclic systems. Such changes can impact the molecule's planarity, aromaticity, and the spatial arrangement of its key pharmacophoric features (the phenyl and carboxylic acid groups).
One documented strategy for related furan-containing scaffolds, such as 3-arylazo-5-phenyl-2(3H)-furanones, is using nucleophiles like hydrazine (B178648) hydrate (B1144303) to open the furanone ring. researchgate.net The resulting acyclic intermediate can then be re-cyclized to form different five-membered heterocycles, including 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.net This type of ring transformation strategy could be explored for this compound to generate chemical diversity and discover new biological activities. Such conversions are significant as the resulting heterocyclic cores (oxadiazoles, triazoles) are known privileged structures in medicinal chemistry, often associated with a wide range of biological activities. researchgate.net
Exploration of Isomeric Forms and Their Differential Research Applications
Isomers, molecules with the same chemical formula but different arrangements of atoms, can have remarkably different physical, chemical, and biological properties. In the case of phenylfuran-2-carboxylic acid, the position of the phenyl substituent on the furan ring—at position 3 versus position 5—creates two distinct isomers whose research applications have diverged significantly.
The existing body of scientific literature shows a stark contrast in the research focus between this compound and its isomer, 5-phenylfuran-2-carboxylic acid. Derivatives of the 5-phenyl isomer have been extensively investigated and developed as potent inhibitors for specific, well-defined biological targets, particularly in the field of infectious diseases and inflammation. sci-hub.semdpi.comnih.govnih.gov
5-Phenylfuran-2-carboxylic Acid Derivatives as MbtI Inhibitors: A major research application for the 5-phenylfuran-2-carboxylic acid scaffold is the inhibition of Mycobacterium tuberculosis salicylate synthase (MbtI). mdpi.comnih.gov MbtI is an enzyme essential for the synthesis of mycobactins, which are siderophores required for iron acquisition by the bacterium. nih.gov As this enzyme is absent in humans, it is an attractive target for developing new antitubercular agents. acs.orgnih.gov Extensive SAR studies have led to the discovery of highly potent MbtI inhibitors. For example, substituting the phenyl ring with groups like cyano (-CN) and trifluoromethyl (-CF₃) has yielded compounds with significant inhibitory activity against the enzyme and promising antitubercular effects. mdpi.comnih.gov One optimized derivative, 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid, exhibited strong MbtI inhibition (IC₅₀ = 11.2 μM) and potent activity against mycobacterial models in vitro. acs.orgnih.gov
5-Phenylfuran-2-carboxylic Acid Derivatives as PDE4 Inhibitors: Another well-documented application is in the development of phosphodiesterase 4 (PDE4) inhibitors. sci-hub.se PDE4 is a key enzyme in regulating the inflammatory response, making its inhibitors potential therapeutics for inflammatory diseases like asthma and COPD. Research has shown that derivatives of 5-phenylfuran-2-carboxylic acid can effectively inhibit PDE4, and SAR studies have guided the optimization of these compounds. sci-hub.se
In contrast, there is a notable lack of published research detailing specific, targeted applications for the this compound isomer. This differential focus suggests that the spatial arrangement of the phenyl group at position 5 is particularly favorable for binding to the active sites of enzymes like MbtI and PDE4. The research on the 5-phenyl isomer has thus become highly targeted, while the 3-phenyl isomer remains a scaffold with more unexplored potential.
| Isomer Scaffold | Primary Research Application | Key Biological Target | Example Derivative | Reference |
|---|---|---|---|---|
| 5-Phenylfuran-2-carboxylic Acid | Antitubercular Agents | MbtI | 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | mdpi.com |
| 5-Phenylfuran-2-carboxylic Acid | Anti-inflammatory Agents | PDE4 | Derivatives with 4-methoxy or 4-chloro phenyl substitutions | sci-hub.se |
| This compound | Largely unexplored in targeted research based on available literature |
Investigation of Biological Activities and Molecular Interactions
Enzyme Inhibition Studies
Evaluation as Salicylate (B1505791) Synthase (MbtI) Inhibitors
Derivatives of 5-phenylfuran-2-carboxylic acid have been identified as potent inhibitors of salicylate synthase (MbtI) from Mycobacterium tuberculosis. researchgate.nettandfonline.comnih.gov MbtI is a crucial enzyme in the biosynthesis of mycobactin (B74219), an iron-chelating siderophore essential for the survival and virulence of the bacterium. researchgate.net Targeting this enzyme is an attractive strategy for developing new antitubercular agents because this pathway is absent in humans, minimizing the risk of off-target effects. nih.gov
Initial studies identified 5-phenylfuran-2-carboxylic acids as a promising class of MbtI inhibitors. researchgate.nettandfonline.com Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity. For instance, the replacement of a nitro moiety in an earlier furan-based hit led to the discovery of new lead compounds with strong activity against MbtI. tandfonline.comnih.gov
One notable derivative, compound 1h , which features two trifluoromethyl (CF3) substituents at the ortho and para positions of the phenyl ring, demonstrated a significant inhibitory constant (Ki) of 8.8 µM and an IC50 value of 13.1 ± 2.0 µM. nih.gov Another optimized derivative, 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid (1e ), exhibited a strong MbtI inhibition with an IC50 of 11.2 μM. acs.org Further research led to the discovery of compound 1f , which showed an IC50 of 12 µM against MbtI. unimi.it
These findings underscore the potential of 5-phenylfuran-2-carboxylic acid derivatives as a basis for the development of novel anti-tuberculosis therapies. tandfonline.comnih.gov
| Compound | MbtI Inhibition (IC50/Ki) | Reference |
| Compound 1h | Ki = 8.8 ± 0.7 µM, IC50 = 13.1 ± 2.0 µM | nih.gov |
| Compound 1e | IC50 = 11.2 µM | acs.org |
| Compound 1f | IC50 = 12 µM | unimi.it |
Potential as Phosphodiesterase 4 (PDE4) Inhibitors
A series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives have been designed and synthesized as potential inhibitors of phosphodiesterase type 4 (PDE4). ebi.ac.uk PDE4 is an enzyme involved in the inflammatory process, and its inhibition can lead to anti-inflammatory effects. sci-hub.se
In vitro studies showed that some of these synthesized compounds exhibited considerable inhibitory activity against PDE4B. ebi.ac.uk Docking studies suggested that the introduction of a methoxy (B1213986) group at the para-position of the phenyl ring enhanced the inhibitory activity by facilitating interaction with the metal-binding pocket domain of PDE4B. ebi.ac.uk One compound, 5j , demonstrated a lower IC50 value (1.4 µM) against PDE4 than the established inhibitor rolipram (B1679513) (2.0 µM). ebi.ac.uk
These results indicate that phenyl-substituted furan (B31954) and oxazole (B20620) carboxylic acid derivatives are a promising scaffold for the development of new PDE4 inhibitors. ebi.ac.uk
| Compound | PDE4 Inhibition (IC50) | Reference |
| Compound 5j | 1.4 µM | ebi.ac.uk |
| Rolipram | 2.0 µM | ebi.ac.uk |
Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1)
Furan- and thiophene-2-carbonyl amino acid derivatives have been investigated for their potential to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1). mdpi.comresearchgate.net FIH-1 is an enzyme that regulates the activity of hypoxia-inducible factors (HIFs), which are key transcription factors in the cellular response to low oxygen conditions. mdpi.com
The inhibitory activities of these compounds were evaluated by measuring HIF response element (HRE) promoter activity in SK-N-BE(2)c cells. mdpi.com Several of the synthesized furan- and thiophene-2-carbonyl amino acid derivatives were found to inhibit FIH-1, as indicated by correlations between their docking scores at the FIH-1 active site, their chemical structures, and their biological activity in promoting HIF-α/HRE transcription. mdpi.comresearchgate.net This research suggests that these compounds can selectively inhibit FIH-1, thereby activating HIF-mediated pathways. mdpi.com
Receptor Binding and Agonist/Antagonist Activity
Interaction with NMDA Receptors (Glycine Site Agonism) of Related Derivatives
Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been designed and synthesized as agonists for the glycine (B1666218) binding site on the GluN1 subunit of N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov NMDA receptors are critical for glutamatergic neurotransmission in the central nervous system. nih.gov
These novel analogs exhibit a wide range of potencies and agonist efficacies that are dependent on the specific GluN2 subunit present in the NMDA receptor complex (GluN1/2A-D). nih.gov Notably, compound 8p was identified as a potent partial agonist at GluN1/2C receptors with an EC50 of 0.074 μM and an agonist efficacy of 28% relative to glycine. nih.gov This compound showed virtually no agonist activity at GluN1/2A, GluN1/2B, and GluN1/2D subtypes. nih.gov
The ability of these novel agonists to modulate the activity of specific NMDA receptor subtypes by competing with endogenous agonists like glycine and D-serine presents new opportunities for the development of targeted therapeutic agents. nih.gov
| Compound | NMDA Receptor Subtype | Activity | EC50 | Reference |
| Compound 8p | GluN1/2C | Potent Partial Agonist | 0.074 µM | nih.gov |
Exploration of Hydroxycarboxylic Acid Receptors (HCA2, HCA3) for Related Compounds
Hydroxycarboxylic acid (HCA) receptors, including HCA2 and HCA3, are G protein-coupled receptors that are activated by various hydroxy-carboxylic acids, playing roles in metabolic regulation. nih.govfrontiersin.org While direct studies on 3-phenylfuran-2-carboxylic acid with these receptors are not detailed in the provided context, the exploration of related compounds provides insight into the structural requirements for ligand recognition. nih.gov
HCA2 and HCA3 share a high degree of sequence homology but recognize distinct ligands. nih.govwikipedia.org For example, nicotinic acid activates HCA2 but has weak or no activity at HCA3. wikipedia.org The activation of these receptors involves a conserved arginine residue that forms a salt bridge with the ligand. researchgate.net The specificity of ligand binding is determined by amino acids in the extracellular half of the transmembrane domain. researchgate.net While HCA1 and HCA2 are found in most mammals, HCA3 is exclusive to higher primates. frontiersin.org The study of these receptors and their ligands is a promising area for the development of treatments for metabolic diseases. frontiersin.org
Antimicrobial and Antitubercular Research
The furan-2-carboxylic acid scaffold is a key structural motif in the development of new antimicrobial agents. Investigations have particularly focused on derivatives of its isomer, 5-phenylfuran-2-carboxylic acid, for activity against Mycobacterium tuberculosis.
A significant body of research has identified the 5-phenylfuran-2-carboxylic acid scaffold as a promising starting point for developing inhibitors against Mycobacterium tuberculosis (Mtb). mdpi.com These compounds primarily target the salicylate synthase (MbtI), an enzyme crucial for the biosynthesis of mycobactins, which are siderophores essential for iron acquisition by Mtb. nih.govacs.org The inhibition of MbtI disrupts a vital pathway for the pathogen's survival and virulence, and since this enzyme is absent in humans, it represents an attractive therapeutic target. nih.gov
Initial studies identified 5-(3-cyanophenyl)furan-2-carboxylic acid as a potent inhibitor of MbtI. nih.gov Subsequent structure-guided optimization led to the development of derivatives with enhanced activity. For instance, the addition of lipophilic groups to the phenyl ring was explored to improve the compound's ability to penetrate the thick, mycolic acid-rich cell wall of Mtb. acs.org This strategy resulted in the discovery of 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid, which demonstrated strong inhibition of the MbtI enzyme and significant in vitro activity against Mycobacterium bovis BCG, a commonly used surrogate for Mtb. nih.govresearchgate.net
The antimycobacterial potency of these compounds is typically evaluated under iron-limiting conditions to simulate the environment within the host, and the minimum inhibitory concentration (MIC) is a key parameter for assessing their effectiveness. acs.org
Table 1: In Vitro Antimycobacterial Activity of 5-Phenylfuran-2-Carboxylic Acid Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Organism | Activity Metric | Value (µM) | Target Enzyme | Reference |
|---|---|---|---|---|---|
| 5-(3-cyanophenyl)furan-2-carboxylic acid | M. bovis BCG | MIC₉₉ | >200 | MbtI | nih.gov |
| 5-(3-cyanophenyl)furan-2-carboxylic acid | Mtb H37Rv | MIC₉₉ | 250 | MbtI | acs.orgnih.gov |
| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid | M. bovis BCG | MIC₉₉ | 32 | MbtI | nih.govresearchgate.net |
| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid | MbtI Enzyme | IC₅₀ | 11.2 | MbtI | acs.orgnih.gov |
| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid ethyl ester | M. bovis BCG | MIC₉₉ | 64 | MbtI (pro-drug) | nih.gov |
| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid propyl ester | M. bovis BCG | MIC₉₉ | 125 | MbtI (pro-drug) | nih.gov |
Beyond their antimycobacterial properties, furan derivatives have been screened for broader antibacterial activity. Research into furan derivatives bearing a rhodanine (B49660) moiety showed that many of these compounds possess potent inhibitory activity against various Gram-positive bacteria, including multidrug-resistant clinical isolates. researchgate.net However, these specific compounds did not show activity against Gram-negative bacteria like Escherichia coli. researchgate.net Other studies on different series of 2,4-disubstituted furan derivatives have also reported antibacterial activity against both Gram-positive and Gram-negative organisms. vixra.org The general class of furan-2-carboxylic acid esters and related structures are recognized for their potential antimicrobial effects. ontosight.ai
Anticancer and Cytotoxic Research
The cytotoxic potential of compounds containing the phenylfuran-2-carboxylic acid core has been evaluated against various human cancer cell lines. While direct studies on this compound are limited, research on related benzofuran-2-carboxylic acid derivatives has shown promising results. nih.gov
Novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized and exhibited potent cytotoxic activities at low micromolar concentrations against a panel of six human cancer cell lines, including those for renal, colon, breast, gastric, lung, and prostate cancers. nih.gov In a separate investigation, acrylonitrile (B1666552) derivatives incorporating a 5-phenylfuran group were synthesized and screened for their antitumor properties by the National Cancer Institute (NCI), which established them as promising candidates for further development. rjptonline.orgrjptonline.org Additionally, certain derivatives of 2- and 3-benzo[b]furancarboxylic acids have demonstrated significant cytotoxic activities against human cancer cell lines. nih.gov
Table 2: Cytotoxic Activity of Selected Furan and Benzofuran Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Cell Line | Cancer Type | Activity | Reference |
|---|---|---|---|---|
| Benzofuran-2-carboxamide (B1298429) derivatives | ACHN | Renal | Potent cytotoxicity | nih.gov |
| Benzofuran-2-carboxamide derivatives | HCT15 | Colon | Potent cytotoxicity | nih.gov |
| Benzofuran-2-carboxamide derivatives | MM231 | Breast | Potent cytotoxicity | nih.gov |
| Benzofuran-2-carboxamide derivatives | NUGC-3 | Gastric | Potent cytotoxicity | nih.gov |
| Benzofuran-2-carboxamide derivatives | NCI-H23 | Lung | Potent cytotoxicity | nih.gov |
| Benzofuran-2-carboxamide derivatives | PC-3 | Prostate | Potent cytotoxicity | nih.gov |
| 3-(5-arylfuran-2-yl)acrylonitrile derivatives | NCI 60-cell line panel | Various | Antitumor activity | rjptonline.org |
| 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylic acid | Human Cancer Cell Lines | Various | Significant cytotoxicity | nih.gov |
Anti-inflammatory Properties
Furan-based compounds have been investigated for their anti-inflammatory effects. The structural features of furan carboxylic acids are of interest as they may interact with biological targets involved in inflammation. ontosight.ai Research into related phenyl-substituted furan and oxazole carboxylic acid derivatives has identified them as potential inhibitors of phosphodiesterase 4 (PDE4). sci-hub.se Inhibition of PDE4 leads to an increase in cellular cyclic AMP (cAMP) levels, which can suppress the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α). sci-hub.se Studies on other furanone derivatives have also demonstrated pronounced anti-inflammatory activity. researchgate.net These findings suggest that the furan carboxylic acid scaffold could serve as a basis for the development of novel anti-inflammatory agents.
Investigation of Other Potential Biological Targets
Research into the broader biological activities of phenylfuran-2-carboxylic acid and its analogues has pointed to several other potential molecular targets.
NF-κB Inhibition: In addition to their direct cytotoxic effects, novel benzofuran-2-carboxamide derivatives were found to inhibit the transcriptional activity of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov Since NF-κB is a key protein complex that controls the transcription of DNA and is implicated in inflammatory responses and cancer, its inhibition represents a significant therapeutic strategy. nih.gov
Cyclooxygenase-2 (COX-2) Inhibition: Mechanistic studies have been proposed to elucidate the interaction of related compounds with enzymes like cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. vulcanchem.com
Phosphodiesterase 4 (PDE4) Inhibition: As mentioned previously, derivatives of phenyl-substituted furan carboxylic acid have been synthesized and evaluated as potential inhibitors of PDE4, which is a target for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease. sci-hub.se
Mechanistic Studies of Biological Activity
Elucidation of Molecular Mechanisms of Action
Specific molecular mechanisms of action for 3-phenylfuran-2-carboxylic acid have not been elucidated. Research has heavily focused on the related isomer, 5-phenylfuran-2-carboxylic acid, which targets salicylate (B1505791) synthase (MbtI) in mycobacteria, inhibiting siderophore biosynthesis. rcsb.orgacs.orgnih.gov This mechanism is based on its structural mimicry and competitive inhibition within the enzyme's active site, but it cannot be assumed for the 3-phenyl isomer due to structural differences.
Target Identification and Validation for Specific Activities
No specific biological targets have been identified or validated for this compound. The validated target for the 5-phenylfuran-2-carboxylic acid class of compounds is Mycobacterium tuberculosis salicylate synthase (MbtI), an enzyme absent in humans, making it an attractive target for antitubercular therapy. acs.orgrcsb.orgnih.gov
In Vitro and Ex Vivo Biological Assays
There is a lack of specific data from in vitro and ex vivo biological assays for this compound. The following subsections describe assays commonly used for the extensively studied 5-phenyl isomer, which would be applicable for future investigation of the 3-phenyl compound.
For derivatives of 5-phenylfuran-2-carboxylic acid, enzymatic assays are crucial for determining their inhibitory effect on the target enzyme, MbtI. nih.gov A common method is a fluorimetric assay that measures the production of salicylic (B10762653) acid from the substrate chorismic acid. nih.govtandfonline.com Inhibition assays are performed in the presence of the test compound to determine its IC50 (the concentration required to inhibit 50% of the enzyme's activity) and the inhibition constant (Ki). nih.gov For example, a potent inhibitor from the 5-phenylfuran-2-carboxylic acid series, 5-(3-cyanophenyl)furan-2-carboxylic acid, demonstrated a Ki of 4 µM against MbtI. acs.org
Table 1: Example Enzymatic Activity of 5-Phenylfuran-2-Carboxylic Acid Derivatives against MbtI (Data shown for illustrative purposes of the assay type, not for this compound)
| Compound Derivative (5-phenylfuran-2-carboxylic acid) | IC50 (µM) | Ki (µM) | Reference |
|---|---|---|---|
| 5-(3-cyanophenyl) | - | 4.0 | acs.org |
| 5-(2,4-bis(trifluoromethyl)phenyl) | 13.1 ± 2.0 | 8.8 ± 0.7 | nih.gov |
| 5-(3-cyano-5-isobutoxyphenyl) | 11.2 | - | nih.gov |
While specific cell-based assay data for this compound is unavailable, research on related furan-based compounds often involves evaluating cytotoxicity in human cell lines to assess safety. nih.govnih.gov For antitubercular drug development, assays using macrophage cell lines infected with mycobacteria are employed to determine if the compounds can reduce the intracellular bacterial burden. nih.gov
To confirm that the antimycobacterial activity of 5-phenylfuran-2-carboxylic acid derivatives is due to the inhibition of iron acquisition, siderophore activity assays are performed. nih.govnih.gov The Chrome Azurol S (CAS) assay is a universal method used to detect siderophores in the culture supernatants of bacteria. A decrease in siderophore production in the presence of the inhibitor, compared to untreated controls, confirms the on-target activity of MbtI inhibition. nih.govacs.org
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For the 5-phenylfuran-2-carboxylic acid series, MIC values are typically determined against Mycobacterium bovis BCG or M. tuberculosis H37Rv, often in iron-limiting media to enhance the effect of siderophore synthesis inhibitors. nih.govnih.gov
Table 2: Example MIC Values for 5-Phenylfuran-2-Carboxylic Acid Derivatives against M. bovis BCG (Data shown for illustrative purposes of the assay type, not for this compound)
| Compound Derivative (5-phenylfuran-2-carboxylic acid) | MIC99 (µM) | Reference |
|---|---|---|
| 5-(2,4-bis(trifluoromethyl)phenyl) | 250 | nih.gov |
| 5-(3-cyano-5-isobutoxyphenyl) | 32 | nih.gov |
| 5-(3-cyano-5-phenethoxyphenyl) | 63 | nih.gov |
| 5-(3-cyano-5-(trifluoromethyl)phenyl) | 125 | mdpi.com |
Computational Chemistry and Cheminformatics in Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein target. This method is crucial for understanding the binding mode and affinity of potential drug candidates.
In the context of phenylfuran-2-carboxylic acid derivatives, molecular docking has been instrumental. For instance, studies on 5-phenyl-2-furan derivatives as potential phosphodiesterase type 4 (PDE4) inhibitors utilized the Surflex-Dock module in Sybyl 8.0. sci-hub.se The crystal structure of PDE4B (PDB ID: 1XMY) was used as the receptor, and docking simulations revealed that the 4-methoxy phenyl ring of the compounds extended into the metal-binding pocket of the enzyme. sci-hub.se
Similarly, derivatives of 2-methyl-4-(2-oxo-2-phenyl-ethyl)-5-phenyl-furan-3-carboxylic acid were studied as potential soybean lipoxygenase inhibitors. nih.gov Molecular modeling helped in understanding the binding interactions between the compounds and the enzyme, and the predicted binding energies showed a good correlation with the experimentally observed in vitro activity. nih.gov
In the field of antitubercular research, docking studies have been performed on 5-phenylfuran-2-carboxylic acid derivatives targeting the salicylate (B1505791) synthase MbtI from Mycobacterium tuberculosis. researchgate.netacs.org These simulations, often hindered by the high mobility of a loop near the binding site, have nonetheless been key in rationalizing the activity of these inhibitors and guiding the design of new analogues. researchgate.netresearchgate.net Further studies on the salicylate synthase from Mycobacterium abscessus (Mab-SaS) also employed molecular docking to rationalize the activity of m-substituted 5-phenylfuran-2-carboxylic acid derivatives. unipd.it
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.
While specific QSAR models for 3-phenylfuran-2-carboxylic acid were not found in the reviewed literature, the principles of QSAR are widely applied in drug discovery. nih.govubaya.ac.idatlantis-press.com For example, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to model the toxicity of other aromatic carboxylic compounds like phenylsulfonyl carboxylates. nih.gov Such models use steric and electrostatic field data to correlate structure with activity. nih.gov In cheminformatics analyses of compounds targeting anthrax lethal factor, activity cliffs were associated with fragments including 2-phenylfurans, indicating that small structural changes in this scaffold can lead to large changes in biological activity, a phenomenon that QSAR can help to model and understand. researchgate.net The development of robust QSAR models relies on high-quality data and can be used to predict properties like carcinogenic potency or specific enzyme inhibition. nih.govanalis.com.my
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed information on the conformational changes and stability of a ligand-protein complex.
MD simulations have provided crucial insights into the interaction of furan-based compounds with their biological targets. In a study of agonists for hydroxycarboxylic acid receptors (HCAs), structural analyses combined with MD simulations helped to elucidate the ligand recognition and activation mechanisms. pdbj.org Although the specific ligand was a derivative, the study highlights the power of MD in understanding how ligands induce conformational changes in receptors to activate signaling pathways. pdbj.org Similarly, MD simulations have been used to investigate the binding of furan-based inhibitors to the NMDA receptor and the salicylate synthase MbtI, assessing the stability of the docked poses and the interactions over time. acs.orgnih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used for virtual screening of large compound databases to identify new potential hits.
Virtual screening has been a successful strategy for identifying phenylfuran-2-carboxylic acid derivatives as potential therapeutic agents. In particular, 5-phenylfuran-2-carboxylic acids were identified as potent inhibitors of Mycobacterium tuberculosis salicylate synthase (MbtI) through such screening efforts. researchgate.netresearchgate.net This approach allows for the rapid, cost-effective screening of vast chemical libraries to pinpoint compounds that possess the desired structural features for binding to a biological target. researchgate.netbohrium.com The hits obtained from virtual screening, such as the 5-phenylfuran-2-carboxylate scaffold, serve as a starting point for further optimization through medicinal chemistry. researchgate.net
Analysis of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) analysis is the investigation of how the chemical structure of a compound influences its biological activity. This is a cornerstone of medicinal chemistry, guiding the modification of a lead compound to improve its potency and selectivity.
Extensive SAR studies have been conducted on derivatives of 5-phenylfuran-2-carboxylic acid, particularly as inhibitors of the salicylate synthase MbtI, a target for new antitubercular drugs. nih.gov These studies have systematically explored how different substituents on the phenyl ring impact inhibitory activity. nih.govmdpi.com
Key findings from SAR studies on 5-phenylfuran-2-carboxylic acid derivatives targeting MbtI include:
The furan (B31954) core is a critical part of the pharmacophore. nih.govresearchgate.net
Substitution at the meta-position (position 3) of the phenyl ring is often beneficial. For example, 5-(3-cyanophenyl)furan-2-carboxylic acid was identified as a potent MbtI inhibitor. mdpi.com
The introduction of electron-withdrawing groups, such as trifluoromethyl (CF₃), can enhance activity. A compound with both a cyano group at position 3 and a trifluoromethyl group at position 5 of the phenyl ring showed improved antitubercular activity compared to earlier leads. nih.govresearchgate.net
A derivative with two CF₃ groups at the ortho and para positions of the phenyl ring also displayed strong activity against MbtI, with a Ki of 8.8 µM and an antimycobacterial MIC⁹⁹ of 250 µM. tandfonline.com
| Compound/Derivative | Substitution on Phenyl Ring | Target | Activity (IC₅₀ / Kᵢ) | Reference |
| 5-(3-cyanophenyl)furan-2-carboxylic acid | 3-cyano | MbtI | Potent inhibitor | mdpi.com |
| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | 3-cyano, 5-trifluoromethyl | MbtI | Improved antitubercular activity | nih.govresearchgate.net |
| 5-(2,4-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid | 2,4-bis(trifluoromethyl) | MbtI | IC₅₀ ≈ 13 µM | mdpi.com |
| Derivative with two CF₃ groups | ortho and para-CF₃ | MbtI | Kᵢ = 8.8 ± 0.7 µM | tandfonline.com |
| Lead competitive inhibitor | (details in source) | MbtI | Kᵢ = 4 µM | acs.org |
These detailed SAR analyses support the hypothesis that 5-phenylfuran-2-carboxylic acid derivatives are a promising class of MbtI inhibitors and provide a rational basis for the design of new, more effective antitubercular agents. tandfonline.com
Cheminformatics Databases and Data Mining (e.g., ChEMBL, PubChem)
Cheminformatics databases such as PubChem and ChEMBL are vital public repositories that store chemical structures, properties, and biological assay data. ontosight.ai These resources are essential for data mining and identifying starting points for drug discovery programs.
The phenylfuran-2-carboxylic acid scaffold and its derivatives are cataloged in these databases. For example, this compound is listed in PubChem with the CID 1037820. chem960.com Its isomer, 5-phenyl-2-furoic acid, is also present with PubChem CID 736255 and CAS number 52938-97-3. fishersci.com The ChEMBL database contains entries for numerous derivatives, such as 5-(2-(but-3-enyloxy)phenyl)furan-2-carboxylic acid (CHEMBL197233), which provides links to associated bioactivity data from various research publications. ontosight.ai Other databases like the CompTox Chemicals Dashboard (e.g., DTXSID20602383 for 5-[3-(Benzyloxy)phenyl]furan-2-carboxylic acid) and BindingDB provide aggregated information on properties, toxicity, and target interactions. epa.govepa.govbindingdb.org Researchers utilize these databases to retrieve information, compare compounds, and identify trends in structure-activity relationships across large datasets.
Future Research Directions and Translational Perspectives
Rational Design of Novel 3-Phenylfuran-2-carboxylic Acid Derivatives
The continued success of the this compound core in drug discovery hinges on the rational design of new analogues with enhanced potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies have been instrumental in this endeavor. For instance, in the development of inhibitors for the Mycobacterium tuberculosis (Mtb) salicylate (B1505791) synthase (MbtI), SAR studies have highlighted the importance of the furan (B31954) ring as a key pharmacophoric element. nih.govmdpi.comresearchgate.net Research has shown that substitutions on the phenyl ring are critical for modulating activity. The addition of groups like cyano (CN) and trifluoromethyl (CF3) at specific positions can significantly influence inhibitory potency against MbtI. nih.govmdpi.com Specifically, a meta-CN substitution on the phenyl ring was found to be beneficial for enzyme inhibition. mdpi.com
Structure-guided design, informed by X-ray co-crystal structures of lead compounds bound to their targets, offers a powerful strategy for optimization. acs.orgnih.gov Analysis of the MbtI-inhibitor complex suggested that substitution at the 5th position of the phenyl ring could be modified to improve properties like lipophilicity and cell penetration without disrupting crucial interactions within the enzyme's binding pocket. acs.orgnih.gov This led to the design of derivatives with alkyl or alkenyl moieties, which in some cases improved antimycobacterial action. acs.orgnih.gov Similarly, for inhibitors of phosphodiesterase type 4 (PDE4), modifications of the phenyl moiety, such as replacing it with a 4-(3,4-dialkoxyphenyl) group, were found to be essential for inhibitory activity. sci-hub.se
Computational modeling and in silico screening will play an increasingly vital role in predicting the binding affinity and potential off-target effects of novel derivatives before their synthesis. This approach accelerates the discovery process and reduces the reliance on extensive, resource-intensive screening. Future efforts will likely focus on creating derivatives that not only have high affinity for their primary target but also possess favorable ADME (absorption, distribution, metabolism, and excretion) properties, a crucial step in developing viable drug candidates.
Exploration of Novel Therapeutic Applications
While significant research has focused on the antitubercular properties of this compound derivatives as MbtI inhibitors nih.govresearchgate.netnih.gov, the versatility of this scaffold suggests potential in a variety of other therapeutic areas.
Anti-inflammatory and Autoimmune Diseases: Derivatives of 5-phenylfuran-2-carboxylic acid have been investigated as potential inhibitors of PDE4, an enzyme implicated in inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD). sci-hub.se By inhibiting PDE4, these compounds can increase intracellular levels of cyclic AMP (cAMP), leading to the relaxation of airway muscles and suppression of pro-inflammatory cell activation. sci-hub.se Further exploration could lead to potent and selective PDE4 inhibitors for a range of inflammatory disorders. Some furanone derivatives have also shown direct analgesic and anti-inflammatory properties with reduced gastrointestinal toxicity. researchgate.net
Neurological and Psychiatric Disorders: A series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives, which share a substituted furan core, have been identified as potent and selective agonists at the glycine (B1666218) binding site of the NMDA receptor. nih.gov Specifically, certain analogues demonstrated selective agonism for the GluN1/2C receptor subtype, which is implicated in various central nervous system functions. nih.gov This opens up avenues for developing novel therapeutics for psychiatric and neurodegenerative disorders where modulation of NMDA receptor activity is desired. nih.gov
Oncology: The acrylonitriles derived from 5-phenylfuran-2-carbaldehyde have been screened for antitumor activity. rjptonline.org These compounds represent a potential starting point for the development of new anti-cancer agents. rjptonline.org Given the structural similarities, exploring the anticancer potential of this compound and its direct derivatives is a logical next step.
Infectious Diseases Beyond Tuberculosis: The success of targeting siderophore biosynthesis in M. tuberculosis provides a strong rationale for investigating this strategy against other pathogens that rely on similar iron acquisition systems. nih.gov The salicylate synthase (SaS) in M. abscessus has been identified as a viable target for 5-phenylfuran-2-carboxylic acid inhibitors, paving the way for developing drugs against non-tuberculous mycobacterial infections. nih.govunipd.it
Development of Advanced Synthetic Routes
The efficient and scalable synthesis of this compound derivatives is paramount for their translation from laboratory research to clinical development. Current synthetic strategies often rely on well-established organometallic cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a frequently employed method, typically used to couple a furan-2-carboxylate (B1237412) derivative (e.g., methyl 5-bromofuran-2-carboxylate) with an appropriately substituted phenylboronic acid. nih.govmdpi.commdpi.com This method is highly versatile and allows for the introduction of a wide array of substituents on the phenyl ring. nih.govmdpi.com Another key approach is the Meerwein arylation, which can be used to synthesize 5-phenyl-2-furoic acids from substituted anilines and furan-2-carboxylic acid. sci-hub.se
Future research in synthetic methodology should focus on:
Scalability: Adapting existing laboratory-scale syntheses for large-scale production is a critical step for pharmaceutical development. This involves optimizing reaction conditions, solvent use, and purification methods.
Green Chemistry: Implementing more environmentally benign synthetic routes is an important consideration. This could involve using less hazardous reagents, exploring catalytic cycles with higher turnover numbers (like palladium-catalyzed direct arylation acs.orgnih.gov), and reducing solvent waste.
Diversity-Oriented Synthesis: Developing synthetic pathways that allow for the rapid generation of a diverse library of analogues is crucial for comprehensive SAR exploration.
Integration of Omics Technologies in Biological Evaluation
To gain a deeper understanding of the biological effects of this compound derivatives, future research must integrate modern "omics" technologies. These high-throughput methods provide a holistic view of a drug's impact on cellular systems.
Transcriptomics: Analyzing changes in gene expression (the transcriptome) following treatment can elucidate the mechanism of action of a compound. For example, transcriptomic profiling of Mycolicibacterium smegmatis treated with furan-carboxylate metal complexes helped to understand the cellular response. researchgate.net This approach can confirm on-target effects, identify off-target interactions, and reveal pathways related to drug resistance or toxicity.
Proteomics: By studying the entire set of proteins in a cell or organism, proteomics can identify the direct protein targets of a drug and downstream changes in protein expression and post-translational modifications. This can validate the intended mechanism and uncover unexpected biological activities.
Metabolomics: This technology involves the comprehensive analysis of metabolites within a biological system. In the context of drug development, metabolomics can be used to assess the metabolic consequences of enzyme inhibition (e.g., the disruption of mycobactin (B74219) synthesis by MbtI inhibitors tandfonline.com) and identify biomarkers that correlate with drug efficacy or toxicity. The use of advanced analytical techniques like two-dimensional gas chromatography time-of-flight mass spectrometry (GC×GC–TOF-MS) can provide detailed profiles of volatile and non-volatile compounds. nih.gov
Machine Learning and Systems Biology: Integrating large datasets from genomics, transcriptomics, proteomics, and metabolomics with advanced computational tools and machine learning algorithms can help build predictive models of drug action. nih.gov This systems-level approach can uncover complex biological relationships, predict compound activity, and guide the rational design of next-generation therapeutics. nih.gov
By embracing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective medicines.
Q & A
Q. What are the common synthetic routes for 3-phenylfuran-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves (1) Friedel-Crafts acylation of furan derivatives using phenylacetyl chloride or (2) cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated furans and phenylboronic acids. Yield optimization depends on catalyst selection (e.g., Pd catalysts for coupling) and temperature control (80–120°C). For example, highlights the use of furan-acrylic acid derivatives in analogous syntheses, where electron-withdrawing groups improve reactivity. Solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios (1:1.2 for boronic acid:halogenated furan) are critical .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer:
- 1H/13C NMR : Confirm aromatic protons (δ 6.5–8.0 ppm for phenyl and furan rings) and carboxylic acid protons (broad δ ~12 ppm).
- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- HPLC-MS : Verify purity (>95%) and molecular ion peak ([M-H]⁻ at m/z 202.2). and emphasize cross-referencing with databases like PubChem for validation .
Q. How should this compound be stored to ensure stability?
- Methodological Answer: Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the furan ring. Desiccate to avoid hygroscopic degradation. and recommend avoiding prolonged exposure to light or humidity, which can induce ring-opening reactions .
Advanced Research Questions
Q. How can researchers resolve conflicting spectroscopic data (e.g., unexpected splitting in NMR) for this compound derivatives?
- Methodological Answer: Contradictions may arise from tautomerism (e.g., keto-enol forms) or impurities . Use:
- 2D NMR (COSY, HSQC) : To assign overlapping proton signals.
- X-ray crystallography : Definitive structural elucidation (e.g., used crystallography for similar furan-carboxylic acids).
- DFT calculations : Predict expected spectra and compare with experimental data .
Q. What strategies enhance the biological activity of this compound through structural modifications?
- Methodological Answer:
- Electron-withdrawing substituents : Introduce –F or –NO₂ groups at the phenyl para position to improve binding affinity ( and show fluorinated phenyl groups enhance bioactivity).
- Heterocyclic fusion : Replace the phenyl ring with pyridine for increased solubility and metabolic stability.
- Prodrug design : Esterify the carboxylic acid to improve membrane permeability, as seen in for trifluoromethyl analogs .
Q. How can thermal stability and decomposition pathways of this compound be systematically analyzed?
- Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure weight loss at 200–300°C to identify decomposition onset.
- Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., melting point ~150–160°C).
- GC-MS : Identify volatile degradation products (e.g., CO₂ from decarboxylation). recommends pairing with kinetic modeling to predict shelf life .
Q. What purification techniques are optimal for removing byproducts (e.g., dimerized furans) from synthetic batches?
- Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc, 4:1 to 1:1) for polar byproducts.
- Recrystallization : Ethanol/water mixtures (70:30) exploit differential solubility. notes that furan-carboxylic acids often require multiple recrystallization cycles due to dimerization tendencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
